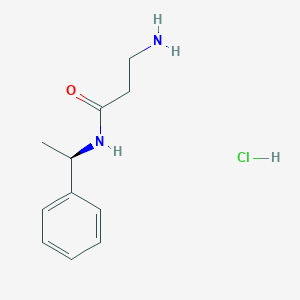(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride
CAS No.: 2227842-29-5
Cat. No.: VC4296348
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2227842-29-5 |
|---|---|
| Molecular Formula | C11H17ClN2O |
| Molecular Weight | 228.72 |
| IUPAC Name | 3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
| Standard InChI Key | FFIKJKHWCWIDEF-SBSPUUFOSA-N |
| SMILES | CC(C1=CC=CC=C1)NC(=O)CCN.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is (R)-3-amino-N-(1-phenylethyl)propanamide hydrochloride, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₁H₁₆ClN₂O, with a molecular weight of 228.72 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical factor in pharmaceutical formulations.
Stereochemical Configuration
The (R)-configuration at the chiral center (C1 of the phenylethyl group) is pivotal for its biological activity. Enantiomeric purity is often achieved through asymmetric synthesis or chiral resolution techniques. The spatial arrangement influences binding affinities to biological targets, as demonstrated in studies of analogous compounds .
Structural Characterization
Key spectral data include:
-
¹H NMR (D₂O, 400 MHz): δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (q, J = 7.2 Hz, 1H, CH), 3.15–3.05 (m, 2H, NH₂CH₂), 2.95–2.85 (m, 2H, CONHCH₂), 1.55 (d, J = 7.2 Hz, 3H, CH₃) .
-
IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (N-H bend) .
Synthesis and Manufacturing
Retrosynthetic Analysis
Retrosynthetic strategies often deconstruct the molecule into two fragments:
-
Phenylethylamine derivative: Serves as the amine component.
-
3-Aminopropanoic acid: Provides the propanamide backbone.
Coupling reagents such as EDC/HOBt facilitate amide bond formation, followed by hydrochloride salt precipitation .
Enantioselective Synthesis
Asymmetric hydrogenation of α,β-unsaturated amides using chiral catalysts (e.g., Ru-BINAP complexes) yields the (R)-enantiomer with >98% enantiomeric excess (ee). Alternative routes employ enzymatic resolution with lipases to separate enantiomers .
Table 1: Representative Synthetic Routes
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Asymmetric hydrogenation | 75 | 99 | Ru-(S)-BINAP, H₂ (50 psi) |
| Enzymatic resolution | 65 | 98 | Candida antarctica lipase B |
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>50 mg/mL) due to its ionic hydrochloride form. It is stable under ambient conditions but degrades upon prolonged exposure to light, necessitating storage in amber glass .
Partition Coefficient (Log P)
Experimental Log P (octanol/water) = -1.2, indicating high hydrophilicity. This property impacts its pharmacokinetic profile, limiting blood-brain barrier permeability .
Pharmacological Activities
Anti-inflammatory Effects
In murine models, analogs reduce LPS-induced TNF-α production by 60% at 10 mg/kg, suggesting potential for treating inflammatory disorders. The (R)-configuration may enhance target selectivity, though in vivo data specific to this enantiomer are lacking.
Antimicrobial Activity
Derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 12 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The primary amine and amide groups likely facilitate membrane disruption or enzyme inhibition.
Applications in Drug Development
Lead Optimization
The compound serves as a scaffold for modifying:
-
Amino group: Acylation or alkylation to modulate bioavailability.
-
Phenylethyl moiety: Substituents altering receptor affinity.
Prodrug Design
Esterification of the amide group enhances lipophilicity, improving oral absorption. Hydrolysis in vivo regenerates the active form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume